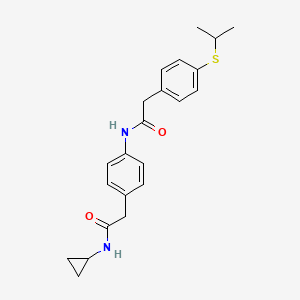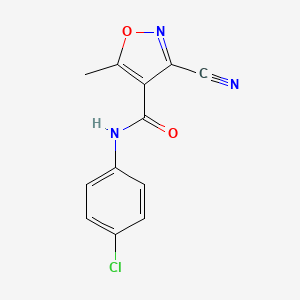
N-(4-chlorophenyl)-3-cyano-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-cyano-5-methyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule that has been extensively studied in scientific research due to its potential therapeutic applications. It was first synthesized in the early 2000s and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
科学的研究の応用
Overview of Chlorophenyl Compounds in the Environment
Chlorophenyl compounds, including the structure similar to N-(4-chlorophenyl)-3-cyano-5-methyl-4-isoxazolecarboxamide, have been extensively studied for their environmental impact and transformation. Studies have shown that the isomeric composition of chlorophenyl compounds can significantly change due to environmental processes like biotransformation, indicating a complex interaction with the ecosystem. The analytical data on the presence of chlorophenyl compounds in various environmental compartments suggest a differentiated behavior depending on their isomeric forms (Ricking & Schwarzbauer, 2012).
Chlorophenols and their Impact on Aquatic Environments
Extensive research on chlorophenols, which share a structural similarity with N-(4-chlorophenyl)-3-cyano-5-methyl-4-isoxazolecarboxamide, has highlighted their moderate toxicity to aquatic and mammalian life. The environmental fate of these compounds largely depends on the presence of microflora capable of biodegradation, and their organoleptic impact is notably strong (Krijgsheld & Gen, 1986).
Chlorophenols in Waste Incineration
The role of chlorophenols as precursors of dioxins in thermal processes, particularly in Municipal Solid Waste Incineration, has been the subject of critical reviews. These studies underscore the correlation between chlorophenols and other pollutants, shedding light on the mechanisms of dioxin formation from chlorophenol precursors, which is a crucial aspect of environmental chemistry and pollution control (Peng et al., 2016).
Chlorophenols and their Toxicological Impact
A comprehensive review of chlorophenols' toxicological effects on fish emphasized the diverse mechanisms of toxicity, including oxidative stress, immune system alteration, endocrine disruption, and potential for inducing carcinogenic environments. This extensive analysis provides a detailed understanding of the environmental and health implications of chlorophenol compounds (Ge et al., 2017).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as pyraclostrobin, are known to act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, resulting in the cessation of fungal growth .
Biochemical Pathways
Related compounds, such as paclobutrazol, are known to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, which results in a reduction in stem elongation .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit diverse biological activities, suggesting a broad range of potential molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
特性
IUPAC Name |
N-(4-chlorophenyl)-3-cyano-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-7-11(10(6-14)16-18-7)12(17)15-9-4-2-8(13)3-5-9/h2-5H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBJJWLHBMGVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-cyano-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

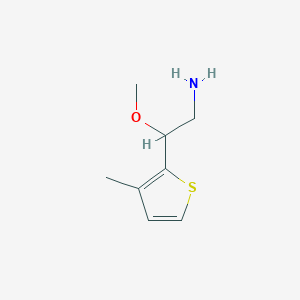
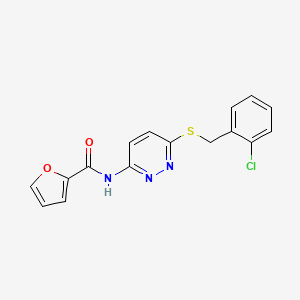
![tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2356073.png)
![4-[6-Chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2356074.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)
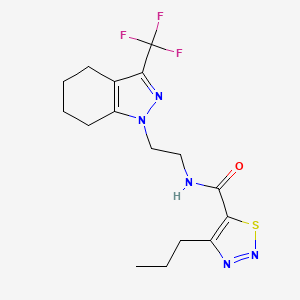
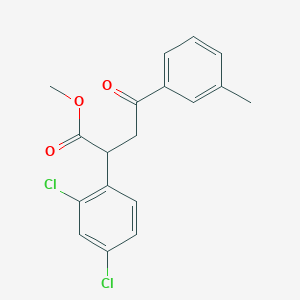
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)
![(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2356088.png)
![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2356089.png)
![3-[(E)-3-(4-methoxyanilino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2356090.png)
